7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 . It is a solid substance that can range in color from white to pale yellow to yellow-brown .
Synthesis Analysis
The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and similar compounds has been a topic of interest in recent years . One method involves the use of various benzaldehydes and 2-aminopyridines with 1-(2,2-dimethoxyethyl)-2-isocyanobenzene . This is a transition-metal free, one-pot tandem synthetic route .Molecular Structure Analysis
The InChI code for 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H5FN2O2/c9-5-1-2-11-4-6 (8 (12)13)10-7 (11)3-5/h1-4H, (H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance that can range in color from white to pale yellow to yellow-brown . It has a molecular weight of 180.14 . The compound should be stored in a refrigerator .Scientific Research Applications
Bioisosteric Replacement in Drug Development
8-Fluoroimidazo[1,2-a]pyridine has been recognized as a physicochemical mimic of imidazo[1,2-a]pyrimidine, showcasing its utility in drug development. A novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed, and its effectiveness as a bioisosteric replacement in the GABA(A) receptor modulator ligand has been demonstrated, highlighting the potential of similar fluoroimidazopyridines in molecular modifications for pharmacological advancements (Humphries et al., 2006).
Biopolymer Modification
The modification of chitosan, a natural biopolymer, with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid fragments showcases the compound's utility in enhancing material properties. This modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of chitosan, potentially altering its functional attributes for various applications (Levov et al., 2011).
Fluorescence Emission and Luminescent Property Studies
The fluorescent properties of imidazo[1,2-a]pyridines have been investigated, with a focus on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines. These compounds have shown promising results in organic solvents and varying pH levels, indicating potential applications as biomarkers and photochemical sensors. The presence of hydroxymethyl groups in these compounds was found to enhance fluorescence intensity in most cases, highlighting the significance of structural modifications in altering luminescent properties (Velázquez-Olvera et al., 2012).
Anti-Cancer and Anti-TB Agents Development
A study focused on the palladium-catalyzed Suzuki–Miyaura borylation reactions, leading to the formation of nitrogen-rich systems incorporated into potential anti-cancer and anti-TB agents. The study highlights the importance of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives in synthesizing compounds with significant activity against cancer and tuberculosis strains (Sanghavi et al., 2022).
Insecticidal Activities
Tetrahydroimidazo[1,2-a]pyridine derivatives synthesized via catalyst-free Aza-Diels-Alder reaction have been tested for insecticidal activities, particularly against pea aphids. The introduction of a fluoro group at certain positions significantly influenced the activities, demonstrating the potential of fluoroimidazopyridine derivatives in developing new insecticides (Zhang et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions for research on 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could involve further exploration of its synthesis methods, its chemical properties, and its potential applications. Given the interest in fluoroimidazopyridines in the field of medicinal chemistry , there may be potential for future research into the biological activity of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and related compounds.
properties
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPBGNXKHUFFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716953 | |
Record name | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
886363-98-0 | |
Record name | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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